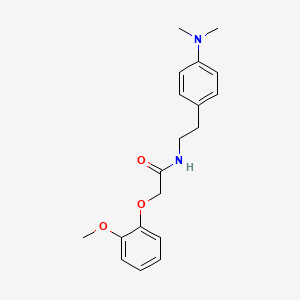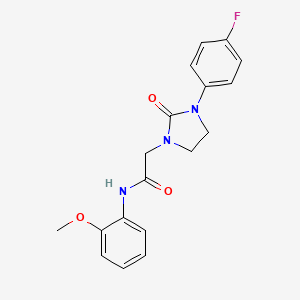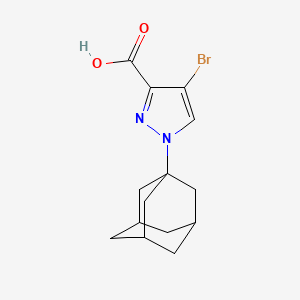
1-Adamantanyl-4-bromopyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Adamantanyl-4-bromopyrazole-3-carboxylic acid is a compound that belongs to the class of adamantane derivatives, which are known for their unique cage-like structure. This structure imparts stability and a variety of chemical properties that make adamantane derivatives useful in various applications, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of adamantane derivatives, such as this compound, often involves multiple steps including bromination, hydrolysis, and other reactions to introduce functional groups. For instance, the synthesis of 1,3-adamantanedicarboxylic acid from adamantane involves bromination followed by hydrolysis and the Koch-Haff reaction, with an overall yield of 33.2% . Similarly, the synthesis of 3(5)-(1-adamantyl)pyrazoles includes the formation of tetramers linked by hydrogen bonds, with the adamantyl group contributing to the stability of the molecular structure .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantane cage, which provides a rigid framework that can influence the properties of the compound. In the case of 3(5)-(1-adamantyl)pyrazoles, the compound crystallizes in tetramers formed by units of the 5-adamantyl tautomer, which are linked by N–H⋯N hydrogen bonds . This structure is significant as it affects the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Adamantane derivatives undergo various chemical reactions that are influenced by their unique structure. For example, the bromination of homoadamantane derivatives has been reported, which is an essential step in the synthesis of certain adamantane compounds . Additionally, the reaction of 1-adamantanol with 1,2,4-triazole in the presence of sulfuric acid leads to the formation of 1-adamantyl derivatives, indicating the reactivity of the adamantyl carbocation under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are closely related to their molecular structure. The cage-like adamantane core imparts high thermal stability and resistance to chemical reagents. The presence of functional groups such as bromo and carboxylic acid moieties can introduce additional properties like acidity, reactivity towards nucleophiles, and the ability to form salts and complexes. For instance, the molecule 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates adaptability in forming one-dimensional motifs with various assembling partners, which is a testament to the versatile chemical properties of adamantane derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
1-Adamantanyl-4-bromopyrazole-3-carboxylic acid has been studied for its synthesis and molecular structure. Claramunt et al. (2000) reported on the synthesis and molecular structure of a compound related to this compound, emphasizing the formation of tetramers linked by hydrogen bonds, which is significant in the context of N-unsubstituted pyrazoles (Claramunt et al., 2000).
Metal-Organic Frameworks
Senchyk et al. (2013) explored the use of functionalized adamantane tectons, which include structures related to this compound, in designing mixed-ligand copper(II) metal-organic frameworks. These frameworks show unique properties and structures, highlighting their potential in various scientific applications (Senchyk et al., 2013).
Chemical Reactions
Meisters and Mole (1974) discussed the C-methylation of carboxylic acids, including adamantane-1-carboxylic acid, a closely related compound to this compound. This study provides insights into the chemical reactivity and potential applications in synthetic chemistry (Meisters & Mole, 1974).
Hybrid Materials and Catalysis
Lysenko et al. (2019) used a derivative of adamantane-1-carboxylic acid to synthesize a MoVI oxide organic hybrid, demonstrating its application in catalytic oxidation reactions. This research highlights the potential of adamantane-based compounds in developing advanced catalysts (Lysenko et al., 2019).
Coordination Polymers
Pavlov et al. (2019) synthesized orthogonally substituted azole-carboxylate adamantane ligands, which are structurally similar to this compound. They used these ligands to prepare coordination polymers, showing the versatility of adamantane-based compounds in material science (Pavlov et al., 2019).
Mecanismo De Acción
Target of Action
1-Adamantanyl-4-bromopyrazole-3-carboxylic acid is a research chemical Similar compounds combining adamantane and 1,3,4-oxadiazole have been synthesized and evaluated as potential inhibitors of aurora-a kinase , a family of serine/threonine kinases that play critical roles in cell cycle control and mitosis .
Mode of Action
The bromination of carboxylic acids, such as in this compound, is known to proceed through the hell-volhard-zelinskii reaction . This reaction involves the formation of an acid bromide enol, which subsequently reacts with bromine to give α-bromination .
Biochemical Pathways
Α-bromo carboxylic acids, like this compound, can undergo reactions to produce α-hydroxy carboxylic acids or provide a route to amino acids .
Pharmacokinetics
The compound’s molecular weight (32520) and topological polar surface area (551) suggest it may have reasonable bioavailability .
Result of Action
Similar compounds have shown potential as inhibitors of aurora-a kinase , suggesting this compound may also have effects on cell cycle control and mitosis .
Propiedades
IUPAC Name |
1-(1-adamantyl)-4-bromopyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-11-7-17(16-12(11)13(18)19)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTFERJVOWDYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

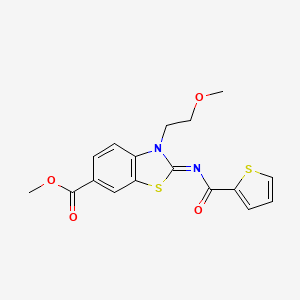
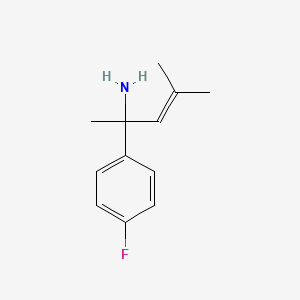
![5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013944.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3013946.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)


![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)
![5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3013955.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)
![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)
